1-(4-fluorophenyl)-1H-pyrazol-4-amine - 1156602-69-5

1-(4-fluorophenyl)-1H-pyrazol-4-amine

Catalog Number: EVT-3000174
CAS Number: 1156602-69-5
Molecular Formula: C9H8FN3
Molecular Weight: 177.182
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis
  • N-Arylation: The amino group can be readily arylated with various aryl halides under palladium-catalyzed conditions to afford N-aryl-1-(4-fluorophenyl)-1H-pyrazol-4-amines. [, , , , ]
  • Acylation: The amino group can undergo acylation reactions with acyl chlorides or carboxylic acids in the presence of coupling reagents to yield N-acyl derivatives. [, , , , , , , , , , , , , , ]
  • Diazotization: The amino group can be diazotized to generate a diazonium salt, which can then participate in various coupling reactions. []
Mechanism of Action
  • Inhibition of kinases: Some derivatives act as potent and selective inhibitors of kinases, such as p38 MAP kinase and IRAK4. [, ]
  • Modulation of receptors: Derivatives have been shown to act as antagonists or modulators of various receptors, including glucocorticoid receptors and metabotropic glutamate receptors. [, ]
Physical and Chemical Properties Analysis
  • Solubility: The solubility of these compounds in various solvents can be modulated by the introduction of polar or nonpolar substituents. []
  • Lipophilicity: Lipophilicity, often represented by the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is crucial for membrane permeability and oral bioavailability. Structural modifications can significantly impact this property. [, ]
Applications
  • Development of Anti-inflammatory Agents: Derivatives have exhibited potent anti-inflammatory activity by inhibiting p38 MAP kinase, a key signaling molecule involved in inflammatory responses. []
  • Design of Analgesic Compounds: Research suggests that some derivatives demonstrate analgesic effects potentially mediated by interacting with the NO/cGMP pathway and potassium channels. []
  • Exploration of Anticancer Activity: Studies have revealed that certain derivatives possess promising antiproliferative activity against various cancer cell lines. The mechanisms of action include inhibiting mTORC1 activity, disrupting autophagic flux, and interfering with lysosomal function. []
  • Synthesis of Antiviral Agents: Derivatives have shown antiviral activity against specific viruses like yellow fever virus (YFV) and respiratory syncytial virus (RSV). These compounds interfere with viral replication, suggesting their potential as antiviral drug candidates. []
  • Development of Xanthine Oxidase Inhibitors: Some derivatives exhibit inhibitory activity against xanthine oxidase, an enzyme involved in uric acid production. These compounds hold potential for treating gout and other hyperuricemia-related conditions. []

S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195)

  • Compound Description: RO3201195 is a highly selective inhibitor of p38 MAP kinase, demonstrating excellent drug-like properties, including high oral bioavailability. [] This compound advanced to Phase I clinical trials. []
  • Relevance: RO3201195 shares the core structure of 1-(4-fluorophenyl)-1H-pyrazol-4-amine with an additional [3-(2,3-dihydroxypropoxy)phenyl]methanone substituent at the 4-position of the pyrazole ring. []

4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine

  • Compound Description: This compound features a pyrazole ring substituted with various groups, including a 4-fluorophenyl ring, demonstrating its structural similarity to the target compound. []
  • Relevance: This compound shares the 1-(4-fluorophenyl)-1H-pyrazol moiety with 1-(4-fluorophenyl)-1H-pyrazol-4-amine, differing by the presence of a nitrophenyl group at the 1-position and a pyridin-4-yl group at the 3-position of the pyrazole ring. []

5-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole

  • Compound Description: This pyrazole derivative exhibits analgesic, anti-inflammatory, and vasorelaxant effects. [] Its mechanisms of action may involve the NO/cGMP pathway and K+ channels. []
  • Relevance: This compound shares the 1-(4-fluorophenyl)-1H-pyrazol moiety with 1-(4-fluorophenyl)-1H-pyrazol-4-amine, with a tetrazole ring replacing the amino group at the 4-position of the pyrazole ring. []

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Compound Description: This compound is isostructural with its fluorophenyl analogue (compound 5 in this list) and exhibits a planar conformation, except for one fluorophenyl group oriented perpendicular to the molecular plane. []
  • Relevance: This compound, while possessing a more complex structure, shares the 4-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol moiety with 1-(4-fluorophenyl)-1H-pyrazol-4-amine, highlighting a structural connection through the presence of this shared fragment. []

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Compound Description: This compound is isostructural with its chlorophenyl analogue (compound 4 in this list) and exhibits a planar conformation, except for one fluorophenyl group oriented perpendicular to the molecular plane. []
  • Relevance: This compound shares the 4-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol moiety with 1-(4-fluorophenyl)-1H-pyrazol-4-amine, emphasizing a structural relationship due to the presence of this common substructure. []

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

  • Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist currently undergoing phase 2 clinical trials for Cushing's syndrome. []
  • Relevance: While structurally more complex, CORT125134 incorporates a 1-(4-fluorophenyl)-1H-pyrazole moiety, albeit with different substitution patterns compared to 1-(4-fluorophenyl)-1H-pyrazol-4-amine. [] This shared fragment suggests a potential structural relationship between these compounds.

(E)-1-(4-{[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]diazenyl}phenyl)ethanone

  • Compound Description: This nonplanar compound is characterized by a dihedral angle between the lateral phenyl rings and the central pyrazole ring. []
  • Relevance: This compound shares the 1-(4-fluorophenyl)-1H-pyrazol moiety with 1-(4-fluorophenyl)-1H-pyrazol-4-amine, emphasizing a structural relationship between them, although with additional substituents on the pyrazole ring and a diazenyl linker connecting to a phenylethanone group. []

5-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039)

  • Compound Description: LQFM039, a novel pyrazole derivative, displays anti-inflammatory, analgesic, and vasorelaxant effects. [] Its mechanisms of action are suggested to involve the NO/cGMP pathway and calcium channels. []
  • Relevance: LQFM039 is structurally analogous to 1-(4-fluorophenyl)-1H-pyrazol-4-amine, featuring a 1-(2-fluorophenyl)-1H-pyrazol-4-yl core with a tetrazole substituent at the 4-position of the pyrazole ring, in contrast to the amine group in the target compound. []

1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid (NTRC-739)

  • Compound Description: NTRC-739 is a selective nonpeptide neurotensin receptor type 2 compound. [] These compounds are known to exert analgesic effects on various nociceptive stimuli. []
  • Relevance: NTRC-739 incorporates the 1-(4-fluorophenyl)-1H-pyrazol moiety, similar to 1-(4-fluorophenyl)-1H-pyrazol-4-amine, albeit with a distinct substitution pattern, including a 2-methoxyphenyl group at the 5-position of the pyrazole ring and a carbonylamino cyclohexane carboxylic acid substituent at the 3-position. []

5-(1-(3-Fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21)

  • Compound Description: LQFM-21, a newly synthesized pyrazole derivative, demonstrates antihypertensive effects in spontaneously hypertensive rats (SHR). [] Its mechanism involves the NO/cGMP pathway and exhibits vasodilatory effects. []
  • Relevance: LQFM-21 is structurally analogous to 1-(4-fluorophenyl)-1H-pyrazol-4-amine, sharing a 1-(3-fluorophenyl)-1H-pyrazol-4-yl core and differing only in the fluorine position on the phenyl ring and the presence of a tetrazole group instead of an amine at the 4-position of the pyrazole ring. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is an orally bioavailable, small-molecule inhibitor selective for ERK kinase activity. [] This compound shows promise in targeting the RAS/RAF/MEK/ERK signaling cascade, often activated in cancers with BRAF or RAS mutations. []
  • Relevance: GDC-0994 incorporates a 1-methyl-1H-pyrazol-5-yl substructure, exhibiting structural similarity to the 1H-pyrazol core found in 1-(4-fluorophenyl)-1H-pyrazol-4-amine. [] This shared substructure suggests a potential connection between these compounds despite their distinct overall structures.

4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine

  • Compound Description: This compound features a pyrazole ring with various substituents, including a 4-fluorophenyl ring. []
  • Relevance: This compound is structurally related to 1-(4-fluorophenyl)-1H-pyrazol-4-amine, sharing a common 4-(4-fluorophenyl)-1H-pyrazol-5-amine core. [] The key difference lies in the presence of a phenyl group at the 1-position and a pyridin-4-yl substituent at the 3-position of the pyrazole ring.

4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine

  • Compound Description: This compound features a pyrazole ring with a 4-fluorophenyl substituent and exhibits intermolecular N—H⋯N hydrogen bonding in its crystal structure. []

4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid

  • Compound Description: This pyrazole derivative demonstrates potent growth inhibition against drug-resistant Staphylococcus aureus and Acinetobacter baumannii strains. [] Importantly, it exhibits low toxicity towards human cells. []
  • Relevance: This compound, while structurally distinct, shares the 4-fluorophenyl-1H-pyrazol moiety with 1-(4-fluorophenyl)-1H-pyrazol-4-amine, indicating a potential connection based on this shared substructure. []

4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid

  • Compound Description: This pyrazole derivative exhibits potent growth inhibition against drug-resistant Staphylococcus aureus and Acinetobacter baumannii strains. [] It also shows low toxicity towards human cells. []
  • Relevance: Although structurally different, this compound shares the 4-fluorophenyl-1H-pyrazol moiety with 1-(4-fluorophenyl)-1H-pyrazol-4-amine, suggesting a potential link based on this shared structural feature. []

N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506)

  • Compound Description: VU0418506 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). [] This compound exhibits favorable in vivo pharmacokinetic properties in preclinical safety studies. []
  • Relevance: VU0418506, while possessing a distinct fused ring system, shares the 3-chloro-4-fluorophenyl amine substructure with 1-(4-fluorophenyl)-1H-pyrazol-4-amine. [] This shared substructure suggests a potential structural relationship despite their overall structural differences.

N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine

  • Compound Description: This compound, with its N-bridged structure, represents a new class of insensitive, highly energetic explosives, exhibiting exceptional thermal stability and high performance. []
  • Relevance: Although structurally distinct from 1-(4-fluorophenyl)-1H-pyrazol-4-amine, this compound shares a common 1H-pyrazol-4-amine core structure. []

Properties

CAS Number

1156602-69-5

Product Name

1-(4-fluorophenyl)-1H-pyrazol-4-amine

IUPAC Name

1-(4-fluorophenyl)pyrazol-4-amine

Molecular Formula

C9H8FN3

Molecular Weight

177.182

InChI

InChI=1S/C9H8FN3/c10-7-1-3-9(4-2-7)13-6-8(11)5-12-13/h1-6H,11H2

InChI Key

UBKWWOPAKRZWTI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C=C(C=N2)N)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.